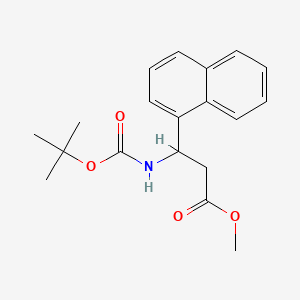

Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate

Description

Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate is a structurally complex ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a naphthalen-1-yl substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide chemistry and drug intermediate synthesis. The naphthalene ring contributes significant hydrophobicity and aromatic bulk, which can influence crystallinity, solubility, and intermolecular interactions. Its applications span medicinal chemistry, where it may act as a precursor for bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(12-17(21)23-4)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSRYKXXVJPCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Esterification

The synthesis typically begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to a β-amino acid precursor. For example, methyl 3-amino-3-(naphthalen-1-yl)propanoate is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. This step ensures selective protection of the amine group, preventing unwanted side reactions during subsequent steps. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), achieving yields of 75–85% after purification via flash chromatography.

Coupling with Naphthalene Derivatives

The naphthalene moiety is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. A representative protocol involves reacting Boc-protected β-alanine methyl ester with 1-bromonaphthalene in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This method, while reliable, requires rigorous exclusion of moisture and oxygen, with yields averaging 60–70%.

Challenges and Optimization

Traditional methods often face challenges such as epimerization at the β-carbon and competing ester hydrolysis. To mitigate these, low temperatures (0–5°C) and mild bases (e.g., NaHCO₃) are employed during coupling steps. For instance, a study reported 81% yield for a similar compound by using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.

Photochemical Hydroaminomethylation

Reaction Mechanism

A novel approach utilizes visible-light photocatalysis to streamline the synthesis. In this method, 1,1-diphenylethylene is reacted with 3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid under blue light (456 nm) in the presence of 4CzIPN as a photocatalyst. The reaction proceeds via a radical cascade mechanism, forming the C–N bond directly while preserving stereochemistry.

Experimental Protocol

The reaction mixture, comprising the olefin (0.2 mmol), Boc-protected amino acid (1.5 equiv.), and NaOH (1 equiv.), is degassed and irradiated for 4–24 hours in dimethyl sulfoxide (DMSO). Purification via flash chromatography (heptane/ethyl acetate gradient) affords the product in 45–55% yield, as determined by NMR spectroscopy.

Advantages Over Conventional Methods

This method eliminates the need for pre-functionalized naphthalene derivatives, reducing synthetic steps. However, scalability is limited by the requirement for specialized light sources and prolonged reaction times.

T3P-Mediated Amide Formation

Reagent System and Conditions

Propylphosphonic anhydride (T3P) enables efficient amide bond formation under mild conditions. A protocol for analogous compounds involves coupling Boc-protected β-alanine with 1-naphthylmagnesium bromide in THF, followed by T3P-mediated esterification with methanol. The reaction achieves 70–75% yield with minimal racemization, attributed to T3P’s ability to activate carboxylic acids without acidic byproducts.

Comparative Efficiency

Compared to EDC/HOBt, T3P reduces reaction times from 24 hours to 6–8 hours and improves purity (>95% by HPLC). This method is particularly advantageous for large-scale synthesis due to its compatibility with green solvents (e.g., ethyl acetate).

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Coupling | EDC, HOBt, DIPEA | 60–70 | 12–24 h | Well-established protocol | Epimerization risk, multi-step synthesis |

| Photochemical | 4CzIPN, NaOH, DMSO | 45–55 | 4–24 h | Direct C–N bond formation | Specialized equipment required |

| T3P-Mediated | T3P, THF, Methanol | 70–75 | 6–8 h | High purity, scalability | Cost of T3P reagent |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in:

- Formation of Peptides: The Boc protecting group facilitates the selective deprotection of amino acids during peptide synthesis.

- Synthesis of Pharmaceuticals: Its structure allows for modifications that lead to various pharmaceutical compounds.

Medicinal Chemistry

The compound is being investigated for its potential roles in drug development:

- Prodrug Mechanism: It may act as a prodrug that releases active amines upon deprotection, making it a candidate for targeted drug delivery systems.

- Inhibition Studies: Research has shown that derivatives of this compound can inhibit enzymes such as tryptophan hydroxylase, which is involved in serotonin synthesis, indicating potential applications in treating mood disorders .

Biological Research

Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate is used in biological studies to explore enzyme-substrate interactions and protein modifications:

- Enzyme Inhibition: Studies have indicated that this compound can inhibit malate dehydrogenase (MDH), suggesting its utility in metabolic studies .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale applications where specific chemical properties are required.

Enzyme Inhibition Research

Recent studies have focused on the inhibitory effects of Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate on various enzymes:

- Malate Dehydrogenase Inhibition:

- Tryptophan Hydroxylase Inhibition:

Structural Activity Relationship (SAR)

Research into the structure-activity relationships has revealed how modifications to the naphthalene or Boc groups can influence biological activity and potency against specific targets.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active amine upon deprotection. The naphthalene ring can interact with biological targets through π-π stacking interactions, while the ester group can undergo hydrolysis to release the active compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and synthetic considerations. Key differences in substituents, protecting groups, and aromatic systems are highlighted.

Structural and Functional Group Comparisons

*Inferred from structure; †Calculated; ‡Assumed from name.

Physicochemical Properties

- Solubility : The Boc group and naphthalene in the target compound render it highly lipophilic, limiting water solubility. In contrast, sulfonamide-containing analogs (e.g., ) exhibit moderate polarity, while hydrochloride salts (e.g., ) are water-soluble due to ionic character.

- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), whereas sulfonamides () and trifluoromethyl groups () resist acidic hydrolysis. Free amines () are prone to oxidation unless stabilized as salts.

Key Contrasts

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate, commonly referred to as Boc-beta-naphthylalanine methyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 293.36 g/mol

CAS Number: 171662-99-0

Synonyms: Methyl 3-(Boc-amino)propanoate, N-Boc-beta-Alanine-methyl ester

The compound features a naphthalene moiety linked to a propanoate group with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This structure is significant for its interaction with biological targets.

Inhibition Studies

Recent studies have explored the inhibitory effects of this compound on various enzymes and pathways:

-

MDH1 and MDH2 Inhibition:

- Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate has been evaluated for its inhibitory activity against malate dehydrogenases (MDH1 and MDH2), which are crucial in cancer metabolism.

- In one study, it exhibited an IC value of >5 µM , indicating a loss of activity compared to other derivatives .

-

Tryptophan Hydroxylase Inhibition:

- The compound has also been assessed for its ability to inhibit tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. Although specific data for this compound were not highlighted, related compounds showed promising inhibition rates, suggesting potential applicability in mood disorders .

Toxicity Profile

Toxicological evaluations indicate that Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate presents certain hazards:

- Acute Toxicity: Classified as harmful if swallowed (H302).

- Skin Irritation: Causes skin irritation (H315) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene ring and the propanoate backbone can significantly affect biological activity. For instance:

- Substitutions on the naphthalene ring with electron-withdrawing groups have shown varied impacts on enzyme inhibition, highlighting the importance of electronic effects in drug design .

Case Study 1: Lung Cancer Treatment

A series of compounds related to Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate were synthesized and tested for their efficacy in lung cancer models. While this specific compound showed limited activity, derivatives with enhanced structural modifications resulted in improved potency against MDH enzymes, reinforcing the need for ongoing SAR investigations .

Case Study 2: Peripheral TPH Inhibitors

In the context of obesity treatment, compounds structurally related to Methyl 3-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate were evaluated for their ability to inhibit TPH without crossing the blood-brain barrier (BBB). These studies demonstrated that selective inhibition could lead to reduced body weight gain and fat accumulation, suggesting therapeutic potential in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.